5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide
Overview
Description
5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mechanism of Action
5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide targets the BTK pathway, which is a critical signaling pathway involved in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon B-cell receptor stimulation, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide leads to the disruption of these signaling events, ultimately resulting in apoptosis of B-cells.
Biochemical and Physiological Effects
5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide has been shown to selectively inhibit BTK, with minimal off-target effects. 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. In preclinical models, 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide has been shown to induce apoptosis of B-cells and inhibit tumor growth. 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide in lab experiments include its selective inhibition of BTK, good pharmacokinetic properties, and demonstrated efficacy in preclinical models. However, the limitations of using 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide include its potential toxicity and the need for further evaluation of its safety and efficacy in clinical trials.
Future Directions
For research on 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide include the evaluation of its safety and efficacy in clinical trials, particularly in combination with other targeted therapies. Additional studies are also needed to further elucidate the mechanism of action of 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide and to identify biomarkers that may predict response to therapy. Finally, the potential use of 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, should be explored.
Scientific Research Applications
5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of 5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide in patients with B-cell malignancies.
properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4S2/c21-12-1-6-16(22)15(9-12)17-7-8-18(29-17)20(26)24-13-2-4-14(5-3-13)31(27,28)25-19-10-23-11-30-19/h1-11,25H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXZKZMPJRAJOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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